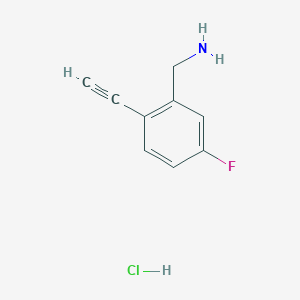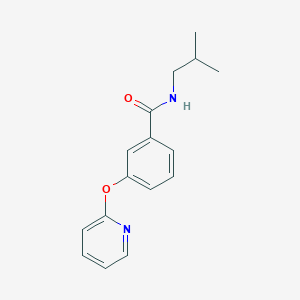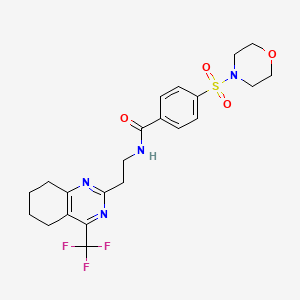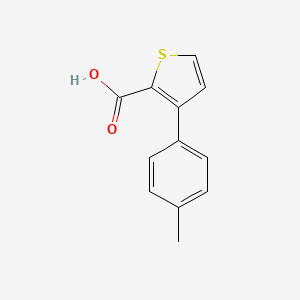
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as SKF-89124, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of tetrahydroisoquinolines, which are known to have various biological activities such as anticancer, antipsychotic, and neuroprotective effects.
Scientific Research Applications
Synthesis and Structural Analysis 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been synthesized and analyzed to determine its absolute configuration and crystal structure. The research by Nakahara et al. (1998) demonstrates the synthesis of (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline with an [a]25 D value of +47.58° in CCl4 and the determination of its crystal structure, indicating the S absolute configuration through X-ray methods (Nakahara et al., 1998).
Pharmacological Potential and Antifertility Effects In earlier research, 1-phenyl-2-phenethyl-1234-tetrahydroisoquinoline hydrochloride was investigated for its nonsteroidal antifertility effects in rats. While primarily considered as an estrogenic compound, certain analogs showed potential as impeded estrogens, highlighting its diverse pharmacological capabilities beyond the scope of antifertility (Paul et al., 1972).
Chemical Synthesis and Alkaloid Production Research into the synthesis of tetrahydroisoquinolines by diastereoselective alkylation has provided valuable insights into producing these compounds, including (+)-corlumine. Huber and Seebach (1987) described a method that significantly contributes to the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines, crucial for developing pharmacologically active alkaloids (Huber & Seebach, 1987).
Anticancer Applications A study on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrated the potential of these compounds in inhibiting cancer cell growth. The research focused on the tetrahydroisoquinoline moiety, known for its presence in biologically active molecules, to develop novel and safer anticancer drugs. This investigation synthesized analogs with various modifications, showing potent cytotoxicity against breast cancer cell lines, offering a promising direction for anticancer drug development (Redda et al., 2010).
Local Anesthetic Activity and Toxicity Evaluation A comprehensive study evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationship of a series of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives. This research aimed to find compounds with reduced toxicity and increased therapeutic margins. The study revealed variations in acute toxicity and high local anesthetic activity across the derivatives, suggesting the need for further investigations to optimize these compounds for potential medical applications (Azamatov et al., 2023).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-phenylpropylamine, have been found to interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play crucial roles in various physiological processes, including digestion and regulation of cellular functions.
Mode of Action
It’s worth noting that similar compounds, such as phenylpropanolamine, have been characterized as indirect sympathomimetics that induce norepinephrine release, thereby activating adrenergic receptors . This suggests that 1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride might also interact with its targets in a similar manner.
Biochemical Pathways
It’s plausible that this compound could influence pathways related to the function of its potential targets, such as the proteolytic pathways associated with trypsin enzymes .
Pharmacokinetics
Similar compounds like 3-phenylpropylamine have been found to have unspecified absorption and distribution properties
properties
IUPAC Name |
1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N.ClH/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18;/h1-5,7-8,10-11,18-19H,6,9,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOZAWYGDSPIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5-chloro-2-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2684034.png)
![ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2684035.png)
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2684036.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)
![2-[(4-Fluorophenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B2684038.png)
![N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684039.png)




![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)

![1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2684053.png)
